molecular formula C7H12Cl2N2O B3142103 5-(Chloromethyl)-1-(2-methoxyethyl)-1H-imidazole hydrochloride CAS No. 497853-70-0

5-(Chloromethyl)-1-(2-methoxyethyl)-1H-imidazole hydrochloride

Cat. No.: B3142103
CAS No.: 497853-70-0
M. Wt: 211.09 g/mol
InChI Key: BDRMMNDHPKXYJP-UHFFFAOYSA-N
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Description

5-(Chloromethyl)-1-(2-methoxyethyl)-1H-imidazole hydrochloride is a chemical compound that belongs to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms at non-adjacent positions in a five-membered ring. This particular compound is characterized by the presence of a chloromethyl group and a methoxyethyl group attached to the imidazole ring, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Chloromethyl)-1-(2-methoxyethyl)-1H-imidazole hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 1-(2-methoxyethyl)-1H-imidazole.

    Chloromethylation: The imidazole derivative is then subjected to chloromethylation using chloromethyl methyl ether (MOMCl) in the presence of a Lewis acid catalyst such as zinc chloride (ZnCl₂) or aluminum chloride (AlCl₃). The reaction is carried out under anhydrous conditions to prevent hydrolysis.

    Hydrochloride Formation: The resulting 5-(Chloromethyl)-1-(2-methoxyethyl)-1H-imidazole is treated with hydrochloric acid (HCl) to form the hydrochloride salt.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Flow Reactors: These reactors ensure precise control over reaction conditions, such as temperature, pressure, and reactant concentrations.

    Purification: The crude product is purified using techniques like recrystallization or chromatography to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

5-(Chloromethyl)-1-(2-methoxyethyl)-1H-imidazole hydrochloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group is highly reactive towards nucleophiles, leading to substitution reactions.

    Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.

    Reduction: Reduction reactions can convert the chloromethyl group to a methyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide (NaN₃) or potassium thiocyanate (KSCN) are commonly used under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) are employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Major Products Formed

    Nucleophilic Substitution: Products include azido or thiocyanato derivatives.

    Oxidation: Oxidized imidazole derivatives.

    Reduction: Methyl-substituted imidazole derivatives.

Scientific Research Applications

5-(Chloromethyl)-1-(2-methoxyethyl)-1H-imidazole hydrochloride has diverse applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.

    Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.

    Medicine: It is explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: The compound is utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 5-(Chloromethyl)-1-(2-methoxyethyl)-1H-imidazole hydrochloride involves:

    Molecular Targets: The compound interacts with specific enzymes or receptors, inhibiting their activity.

    Pathways Involved: It may interfere with metabolic pathways or signal transduction processes, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Methoxyethyl)-1H-imidazole: Lacks the chloromethyl group, making it less reactive in nucleophilic substitution reactions.

    5-Methyl-1-(2-methoxyethyl)-1H-imidazole: Contains a methyl group instead of a chloromethyl group, affecting its reactivity and applications.

Uniqueness

5-(Chloromethyl)-1-(2-methoxyethyl)-1H-imidazole hydrochloride is unique due to its chloromethyl group, which enhances its reactivity and versatility in synthetic applications. This makes it a valuable intermediate in the synthesis of complex organic molecules.

Properties

IUPAC Name

5-(chloromethyl)-1-(2-methoxyethyl)imidazole;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11ClN2O.ClH/c1-11-3-2-10-6-9-5-7(10)4-8;/h5-6H,2-4H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDRMMNDHPKXYJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C=NC=C1CCl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

5-hydroxymethyl-1-(2-methoxyethyl)imidazole (2.8 g) was added to thionyl chloride (8.4 ml), and the mixture was stirred for 1 hour at 80° C. The solvent was removed under reduced pressure, and the obtained residue was washed with ethyl acetate, to give 5-chloromethyl-1-(2-methoxyethyl)imidazole hydrochloride (3.2 g).
Quantity
2.8 g
Type
reactant
Reaction Step One
Quantity
8.4 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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